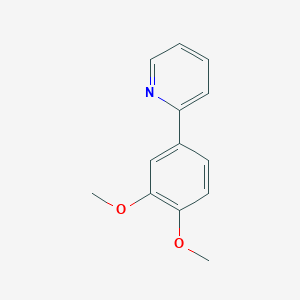

2-(3,4-Dimethoxyphenyl)pyridine

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyridine precursor. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the potential of 2-(3,4-dimethoxyphenyl)pyridine and its derivatives in combating cancer. The compound has shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound derivatives on MCF-7 and HepG2 cells. The results indicated that these compounds induced G2/M cell cycle arrest and apoptosis via upregulation of p21 and p53 proteins. The IC50 values were found to be in the micromolar range, with the most active compound showing an IC50 of approximately 1.5 µM against HepG2 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.0 | G2/M arrest |

| HepG2 | 1.5 | Apoptosis induction |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi.

Case Study: Antifungal Activity

In vitro studies have shown that derivatives of this compound possess broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2.00 µg/mL against various fungi, outperforming standard antifungal agents like fluconazole .

| Microorganism | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 0.125 | Fluconazole |

| Aspergillus niger | 0.250 | Fluconazole |

Anti-inflammatory Effects

Research indicates that the incorporation of multiple methoxy groups on the phenyl ring enhances the anti-inflammatory activity of pyridine derivatives.

Case Study: Inhibition of Inflammatory Responses

A hybrid molecule containing a trimethoxy phenyl group exhibited a significant edema inhibitory percentage of 74% after one hour in anti-inflammatory assays . This suggests that modifications to the phenyl group can lead to increased therapeutic efficacy.

| Compound Type | Edema Inhibition (%) |

|---|---|

| Trimethoxy phenyl derivative | 74 |

| Control (untreated) | 10 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence and position of methoxy groups on the phenyl ring significantly influence biological activity. For instance, increasing the number of methoxy groups enhances both anticancer and anti-inflammatory activities .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyridine in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also interact with specific enzymes and proteins, inhibiting their activity and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)thiazole

- 2-(3,4-Dimethoxyphenyl)imidazole

- 2-(3,4-Dimethoxyphenyl)benzimidazole

Uniqueness

2-(3,4-Dimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Actividad Biológica

2-(3,4-Dimethoxyphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

- Chemical Formula : C12H13N1O2

- Molecular Weight : 219.24 g/mol

- CAS Number : 66572-56-3

- Structure : The compound features a pyridine ring substituted with a 3,4-dimethoxyphenyl group, which is crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a significant role in various signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling and potentially impacting processes such as inflammation and cell proliferation .

- Antiparasitic Activity : In studies focusing on antiparasitic effects, derivatives similar to this compound have demonstrated activity against Plasmodium falciparum. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability, which are critical for effective drug design .

Anticancer Properties

A significant area of research involves the anticancer properties of this compound. It has been reported to exhibit selective cytotoxicity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.004 | CDK inhibition leading to G2/M arrest |

| MCF7 (Breast) | 0.009 | Apoptosis induction via caspase activation |

| A549 (Lung) | 0.010 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria, although further investigations are required to fully elucidate its spectrum of activity and mechanism.

Case Studies

- Study on Antiparasitic Activity : A recent study demonstrated that analogs of this compound showed potent inhibition against PfATP4, a critical target in malaria treatment. The optimized compounds displayed improved efficacy in vivo, highlighting the potential for developing new antimalarial therapies .

- Anticancer Efficacy : In a series of experiments involving various cancer cell lines, compounds similar to this compound were shown to significantly inhibit tumor growth in xenograft models. The results indicated that these compounds could serve as leads for developing novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)pyridine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in the preparation of antiproliferative analogs, Suzuki-Miyaura coupling or esterification reactions are employed to introduce substituents. Key steps include:

- Core Structure Formation : Reacting 3,4-dimethoxyphenylboronic acid with halogenated pyridine derivatives under palladium catalysis .

- Derivatization : Esterification of intermediate acids using alcohol derivatives under acidic conditions (e.g., H₂SO₄ catalysis) to improve bioavailability .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate pure compounds.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : Verify empirical formulas (e.g., C₁₃H₁₃NO₂ for the base structure) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data across studies involving this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for antiproliferative studies) and control compounds (e.g., doxorubicin) to normalize results .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy groups) to isolate activity drivers. For example, 6-(tetrahydropyridinyl)imidazo[1,2-a]pyridine analogs showed enhanced cytotoxicity due to improved membrane permeability .

- Meta-Analysis : Cross-reference data with computational models (e.g., molecular docking to assess binding affinity to target proteins like EGFR) .

Q. How can computational methods like GUSAR-online enhance toxicity prediction for novel derivatives?

Methodological Answer: GUSAR-online uses QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity:

- Input Preparation : Generate SMILES notations for derivatives (e.g., "COC1=C(C=CC(=C1)C2=CC=NC=C2)OC" for the base compound) .

- Toxicity Prediction : The tool calculates LD₅₀ values based on fragment descriptors and consensus models. For example, esters of 2-(3,4-dimethoxyphenyl)triazole-thioacetic acid showed lower predicted toxicity compared to parent acids .

- Validation : Compare predictions with in vitro assays (e.g., brine shrimp lethality tests) to refine model accuracy .

Q. What safety protocols are critical when handling this compound given incomplete toxicological data?

Methodological Answer: Adopt precautionary measures as outlined in Safety Data Sheets (SDS):

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow for synthesis steps involving volatile intermediates (e.g., chlorinated solvents) .

- Waste Management : Deactivate residues with 10% NaOH solution before disposal in labeled hazardous waste containers .

Q. How can researchers optimize reaction yields in large-scale synthesis of this compound derivatives?

Methodological Answer: Yield optimization requires:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling reactions; the latter improves yield by 15–20% in aryl-pyridine bond formation .

- Solvent Optimization : Use DMF for polar intermediates (e.g., amide formation) or toluene for non-polar steps (e.g., esterification) .

- Temperature Control : Maintain 60–80°C for Suzuki reactions to balance reaction rate and side-product formation .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTGFWRUXZQNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.